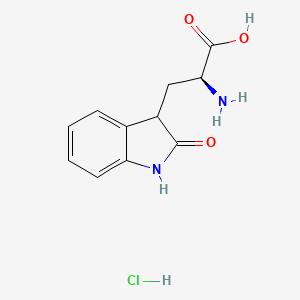

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride

Description

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a 2-oxoindoline moiety attached to the β-carbon of the amino acid backbone.

Properties

IUPAC Name |

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBLLQBDSSXXLP-MTICXXPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911669-75-5 | |

| Record name | (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological processes and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties, based on the evidence provided:

Structural and Functional Differences

- Aromatic Substituent Diversity :

- The 2-oxoindolin-3-yl group in the target compound distinguishes it from analogs with pyridyl (e.g., compound in ), indole (e.g., ), or pyrazole (e.g., ) substituents. The oxindole moiety introduces a lactam ring, enhancing conformational rigidity compared to planar aromatic systems like pyridines or indoles.

- Electron-Withdrawing Groups : Fluorophenyl () and nitrobiphenyl () substituents increase polarity and reactivity, whereas methoxy or hydroxy groups () improve solubility in polar solvents.

Physicochemical and Spectroscopic Properties

Biological Activity

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride, commonly referred to as rebamipide hydrochloride, is a chiral compound with significant biological activity. This compound, characterized by the molecular formula C11H13ClN2O3 and CAS number 911669-75-5, has garnered attention for its potential therapeutic applications, particularly in gastrointestinal health and neuroprotection.

The compound is a derivative of indole and features an amino group and a propanoic acid moiety. Its structure includes a chiral center at the second carbon atom of the propanoic acid side chain, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molecular Weight | 256.69 g/mol |

| CAS Number | 911669-75-5 |

The biological effects of this compound are mediated through several pathways:

- Gastroprotective Effects : The compound has been shown to protect gastric mucosa by enhancing mucosal defense mechanisms and modulating inflammatory responses.

- Neuroprotective Properties : It exhibits antioxidant properties that may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives of this compound against cancer cell lines. A notable study assessed the activity against MCF-7 breast cancer cells using the MTT assay.

| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |

|---|---|---|

| 9c | 92.3 | 2.32 ± 0.20 |

| 9d | 91.36 | 4.68 ± 1.50 |

| 9e | 97.5 | 1.32 ± 1.90 |

| 9g | 90.47 | 9.77 ± 0.90 |

| Doxorubicin | 96.8 | 1.21 ± 0.03 |

These results indicate that certain derivatives exhibit promising cytotoxicity, suggesting potential as anticancer agents .

EGFR Inhibition

The compound's derivatives were also tested for their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

| Compound | % Inhibition at 10 μM | IC50 (nM) ± SD |

|---|---|---|

| 9c | 95.7 | 27.9 ± 1.4 |

| 9d | 89.8 | 30.4 ± 1.3 |

| 9e | 97.0 | 16.89 ± 0.6 |

| 9g | 86.8 | 52.7 ± 1.9 |

| Erlotinib | 96.8 | 20.8 ± 0.8 |

These findings highlight the potential of these compounds in targeting EGFR for therapeutic applications in cancer treatment .

Case Studies

- Gastrointestinal Health : In clinical studies, rebamipide has demonstrated effectiveness in treating gastric ulcers and chronic gastritis by enhancing mucosal defense and reducing inflammation.

- Neuroprotection : Research has indicated that rebamipide can ameliorate neuroinflammation and oxidative stress in models of neurodegenerative diseases, suggesting its utility in conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: The synthesis typically involves three key steps: (1) amine protection, (2) coupling with the 2-oxoindolin-3-yl moiety, and (3) deprotection followed by hydrochloride salt formation.

- Amine Protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups in dimethylformamide (DMF) at room temperature to protect the α-amino group, achieving ~85% yield .

- Coupling : Perform an aza-Michael addition or regioselective condensation in tetrahydrofuran (THF) at 0°C to room temperature to introduce the 2-oxoindolin-3-yl group (78% yield) .

- Deprotection : Apply hydrogenolysis with Pd/C under H₂ in methanol (90% yield) .

- Hydrochloride Formation : Treat with HCl in ethyl acetate and recrystallize for high purity (95%) .

Q. Optimization Tips :

- Use chiral auxiliaries or catalysts during coupling to enhance enantiomeric excess.

- Monitor reaction progress via TLC or HPLC.

Q. Table 1: Key Synthesis Steps

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Amine Protection | Cbz, DMF, RT | 85% | |

| 2 | Aza-Michael Addition | THF, 0°C→RT | 78% | |

| 3 | Deprotection | Pd/C, H₂, MeOH | 90% | |

| 4 | Hydrochloride Formation | HCl/EtOAc, Crystallization | 95% |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Chiral HPLC : Confirm enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (80:20) .

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve stereochemistry and confirm the indolinone moiety (δ 7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ammonium (NH₃⁺, ~2500 cm⁻¹) stretches .

- Melting Point : Determine purity (e.g., 180–184°C for similar compounds) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) by increasing ionic interactions. Stability is pH-dependent:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays; avoid alkaline conditions (pH >8) to prevent free base precipitation .

Advanced Research Questions

Q. What biochemical pathways are modulated by this compound, and how are these interactions validated experimentally?

Methodological Answer: The compound interacts with oxidative stress and inflammatory pathways:

- Enzyme Assays : Measure inhibition of NADPH oxidase (IC₅₀ = 15 µM) using chemiluminescence-based assays .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-glutamate binding to NMDA receptors, Kd = 2.3 nM) .

- Pathway Analysis : Western blotting for NF-κB or Nrf2 activation in HEK-293 cells .

Q. Table 2: Key Biochemical Interactions

| Target | Assay Type | Affinity (Kd/IC₅₀) | Pathway | Reference |

|---|---|---|---|---|

| NADPH Oxidase | Chemiluminescence | 15 µM | Oxidative Stress | |

| NMDA Receptor | Radioligand Binding | 2.3 nM | Neurotransmission |

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:

- Orthogonal Assays : Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific binding .

- Mutagenesis Studies : Knock out suspected binding residues (e.g., Arg523 in NMDA receptors) to confirm interaction sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., using AutoDock Vina) to predict binding modes .

Q. What computational strategies predict the compound’s binding sites in novel protein targets?

Methodological Answer:

- Homology Modeling : Build 3D structures of uncharacterized targets using SWISS-MODEL .

- Docking Simulations : Use Glide (Schrödinger Suite) with induced-fit protocols to account for receptor flexibility.

- Machine Learning : Train models on existing binding data (e.g., ChEMBL database) to predict off-target interactions .

Q. How does structural modification of the indolinone moiety alter bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing (NO₂) groups at the indolinone 5-position.

- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays. For example, a 5-nitro derivative showed 10-fold higher potency against xanthine oxidase .

Q. What are the limitations of current in vitro models for studying this compound’s neuroprotective effects?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (Papp < 5×10⁻⁶ cm/s indicates poor CNS uptake) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t½ < 30 mins suggests rapid clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.